molecular formula C15H15N3O4 B4183693 2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide

2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B4183693
M. Wt: 301.30 g/mol
InChI Key: UXXRTQKUZDTIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide is an organic compound that features both nitrophenoxy and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide typically involves the reaction of 4-nitrophenol with 4-pyridinylmethylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(4-aminophenoxy)-N-(4-pyridinylmethyl)propanamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 4-nitrophenol, 4-pyridinylmethylamine, and propanoic acid.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the pyridinylmethyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide
  • 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)butanamide
  • 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)pentanamide

Uniqueness

2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenoxy and pyridinylmethyl groups allows for versatile chemical reactivity and potential interactions with a wide range of molecular targets.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-11(15(19)17-10-12-6-8-16-9-7-12)22-14-4-2-13(3-5-14)18(20)21/h2-9,11H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXRTQKUZDTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.